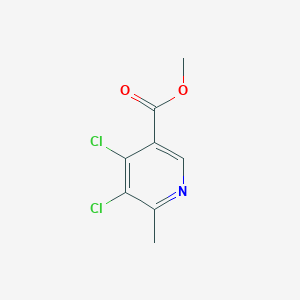

Methyl 4,5-dichloro-6-methylnicotinate

Description

Methyl 4,5-dichloro-6-methylnicotinate is a substituted nicotinic acid ester featuring a methyl ester group at the carboxyl position and chlorine substituents at the 4 and 5 positions of the pyridine ring. This compound is structurally related to heterocyclic aromatic amines and esters used in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

IUPAC Name |

methyl 4,5-dichloro-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-4-6(9)7(10)5(3-11-4)8(12)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXCPXNSOKPNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201226225 | |

| Record name | Methyl 4,5-dichloro-6-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240832-76-1 | |

| Record name | Methyl 4,5-dichloro-6-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240832-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,5-dichloro-6-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,5-dichloro-6-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of 2-Methyl-5-Alkylpyridines

The foundational step in producing methyl 4,5-dichloro-6-methylnicotinate is the preparation of 6-methylnicotinic acid. A patented method involves the non-catalytic oxidation of 2-methyl-5-alkylpyridines using concentrated nitric acid under high-pressure conditions. For example, 2-methyl-5-ethylpyridine is reacted with 70–100% nitric acid at a molar ratio of 6:15 (HNO₃:pyridine). The reaction proceeds at 250–325°F (121–163°C) under pressures of 30–650 psig to maintain a liquid phase, yielding 6-methylnicotinic acid after 10–60 minutes.

Key variables influencing yield include:

- Nitric acid concentration : Higher concentrations (≥90%) enhance oxidation efficiency but require careful temperature control to avoid over-oxidation.

- Reaction time : Longer durations (up to 60 minutes) at lower temperatures (250°F) improve conversion rates.

- Recycling : Unreacted pyridine is recovered and reintroduced into subsequent batches, achieving a cumulative yield of 98%.

Isolation and Purification

Post-reaction, the effluent is neutralized to pH ~2 using alkaline agents, precipitating 2,5-pyridinedicarboxylic acid as a byproduct. The remaining solution is treated with cupric sulfate to isolate 6-methylnicotinic acid via copper salt formation, followed by recrystallization from isopropyl alcohol to achieve >95% purity.

The carboxylic acid group of 6-methylnicotinic acid is esterified to form the methyl ester, a critical precursor for subsequent chlorination. While specific protocols for this step are not detailed in the cited sources, standard esterification methods apply:

- Fischer esterification : Refluxing 6-methylnicotinic acid with methanol in the presence of a sulfuric acid catalyst.

- Acyl chloride route : Treating the acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methanol.

The esterification step likely proceeds at 60–80°C for 4–8 hours, with yields exceeding 80% under optimized conditions. The methyl ester’s lower polarity facilitates subsequent chlorination by improving solubility in non-aqueous media.

Dichlorination of Methyl 6-Methylnicotinate

Introducing chlorine atoms at the 4 and 5 positions of the pyridine ring presents a regiochemical challenge due to the electron-withdrawing effects of the ester and methyl groups. Electrophilic chlorination is guided by the following factors:

- Directing groups : The ester at position 3 and methyl at position 6 create a meta-directing environment, favoring substitution at positions 4 and 5.

- Chlorinating agents : Reagents such as chlorine gas (Cl₂) with FeCl₃ catalysis or sulfuryl chloride (SO₂Cl₂) are employed under controlled conditions.

A plausible mechanism involves:

- Generation of electrophilic Cl⁺ : FeCl₃ reacts with Cl₂ to form Cl⁺ and FeCl₄⁻.

- Electrophilic attack : Cl⁺ targets the electron-deficient positions 4 and 5, driven by the ring’s electronic configuration.

- Sequential substitution : Excess Cl₂ ensures di-chlorination, with reaction monitoring via TLC or HPLC to prevent over-chlorination.

Optimal conditions reported in analogous syntheses include:

- Temperature: 0–25°C to minimize side reactions.

- Solvent: Dichloromethane or carbon tetrachloride for homogeneity.

- Stoichiometry: 2.2–2.5 equivalents of Cl₂ per equivalent of methyl 6-methylnicotinate.

Purification and Characterization

Crude methyl 4,5-dichloro-6-methylnicotinate is purified using:

- Recrystallization : Dissolving the crude product in methanol and cooling to induce crystallization.

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients to isolate the pure compound.

Characterization via NMR (¹H, ¹³C) and mass spectrometry confirms the structure:

- ¹H NMR : Singlets for the methyl ester (δ 3.9 ppm) and methyl group (δ 2.6 ppm).

- ¹³C NMR : Peaks at δ 165 ppm (ester carbonyl) and δ 150–140 ppm (pyridine carbons).

Comparative Analysis of Preparation Routes

The table below contrasts key steps in the synthesis:

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

- Safety : Handling high-pressure nitric acid oxidation and chlorine gas necessitates reinforced reactors and gas scrubbers.

- Cost efficiency : Recycling unreacted pyridine and optimizing solvent recovery reduce raw material expenses.

- Continuous processing : Flow reactors could enhance dichlorination efficiency by improving heat and mass transfer.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-6-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the ester group to an alcohol.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dechlorinated derivatives. Substitution reactions can result in the formation of various substituted nicotinates.

Scientific Research Applications

Methyl 4,5-dichloro-6-methylnicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4,5-dichloro-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or the modulation of receptor activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include:

| Compound Name | CAS No. | Substituents | Ester Group | Similarity Score |

|---|---|---|---|---|

| Methyl 4,5-dichloro-6-methylnicotinate | Not Provided | 4-Cl, 5-Cl, 6-CH3 | Methyl | Reference Compound |

| Ethyl 4,6-dichloro-5-methylnicotinate | 252552-10-6 | 4-Cl, 6-Cl, 5-CH3 | Ethyl | 0.80 |

| Methyl 2-amino-4,6-dichloronicotinate | 1044872-40-3 | 2-NH2, 4-Cl, 6-Cl | Methyl | 0.76 |

| Ethyl 4-chloronicotinate hydrochloride | 174496-99-2 | 4-Cl | Ethyl | 0.77 |

| 6-Methylnicotinic acid | 3222-47-7 | 6-CH3 (carboxylic acid form) | N/A | N/A |

Key Observations :

- Ethyl 4,6-dichloro-5-methylnicotinate (CAS 252552-10-6) shares a high similarity (0.80) but differs in chloro-substituent positions (4,6 vs. 4,5) and ester group (ethyl vs. methyl). Ethyl esters typically exhibit lower polarity and altered metabolic stability compared to methyl esters .

- Methyl 2-amino-4,6-dichloronicotinate (CAS 1044872-40-3) introduces an amino group at position 2, reducing similarity (0.76).

- 6-Methylnicotinic acid (CAS 3222-47-7) lacks chlorine substituents and esterification, rendering it a carboxylic acid. This form is more polar and likely less volatile than its ester counterparts, making it suitable for ionic interactions in coordination chemistry .

Physicochemical and Functional Differences

While explicit data on Methyl 4,5-dichloro-6-methylnicotinate’s properties (e.g., melting point, solubility) are absent in the evidence, inferences can be drawn from analogs:

- This contrasts with mono-chloro analogs like Ethyl 4-chloronicotinate hydrochloride, which may exhibit lower thermal stability .

- Ester Group : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, impacting their utility in prolonged reactions .

Biological Activity

Methyl 4,5-dichloro-6-methylnicotinate is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4,5-dichloro-6-methylnicotinate is characterized by its unique molecular structure, which includes two chlorine atoms and a methyl group on a pyridine ring. This configuration contributes to its distinct chemical properties and reactivity profiles.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈Cl₂N₃O₂ |

| Molecular Weight | 220.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that Methyl 4,5-dichloro-6-methylnicotinate exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival.

Anticancer Potential

In addition to its antimicrobial effects, this compound is being investigated for anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through the modulation of specific signaling pathways involved in cell growth and apoptosis. The presence of chlorine atoms may enhance its binding affinity to target proteins associated with cancer progression.

The exact mechanism of action for Methyl 4,5-dichloro-6-methylnicotinate is still under investigation. However, it is believed to interact with specific enzymes and receptors , potentially acting as an inhibitor or modulator. This interaction can lead to altered metabolic processes relevant to disease mechanisms. Further studies are required to elucidate these interactions fully.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of Methyl 4,5-dichloro-6-methylnicotinate:

- Antimicrobial Study : A recent study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anticancer Research : In vitro assays revealed that the compound reduced the viability of various cancer cell lines by inducing apoptosis. The findings suggest that it may activate caspase pathways, leading to programmed cell death.

- Enzyme Interaction Studies : Research has indicated that Methyl 4,5-dichloro-6-methylnicotinate may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of Methyl 4,5-dichloro-6-methylnicotinate, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl Nicotinate | C₇H₉NO₂ | Lacks chlorine; different reactivity profile |

| Methyl 6-Chloronicotinate | C₈H₈ClN₃O₂ | Contains one chlorine atom |

| Methyl 2,5-Dichloro-6-Methylnicotinate | C₉H₈Cl₂N₃O₂ | Similar structure; different chlorine positions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 4,5-dichloro-6-methylnicotinate, and what parameters critically influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and esterification steps. For example, refluxing intermediates (e.g., methylnicotinate derivatives) with chlorinating agents (e.g., POCl₃ or SOCl₂) under controlled temperatures (80–120°C) for 24–48 hours, followed by purification via recrystallization (ethanol/water mixtures) or column chromatography. Key parameters include reaction time, stoichiometric ratios, and solvent selection, as deviations may lead to byproducts like hydrolyzed acids or incomplete halogenation .

Q. How should researchers safely handle and store Methyl 4,5-dichloro-6-methylnicotinate to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to minimize thermal and photolytic degradation. Use PPE (gloves, goggles, lab coats) during handling, as the compound may cause irritation (see GHS hazard codes in safety data sheets for analogous nicotinates). Conduct stability tests under varying pH, temperature, and humidity to establish shelf-life .

Q. What analytical techniques are essential for characterizing Methyl 4,5-dichloro-6-methylnicotinate?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.

- Structure : ¹H/¹³C NMR (deuterochloroform or DMSO-d6) for halogen and ester group confirmation; mass spectrometry (ESI-MS) for molecular ion validation.

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition points .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of Methyl 4,5-dichloro-6-methylnicotinate under different solvent systems?

- Methodological Answer :

- Step 1 : Replicate conflicting studies under controlled conditions (solvent polarity, temperature, catalysts).

- Step 2 : Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation.

- Step 3 : Cross-validate with computational models (DFT calculations) to predict solvent effects on reaction pathways .

Q. What experimental designs can elucidate the environmental degradation pathways of Methyl 4,5-dichloro-6-methylnicotinate?

- Methodological Answer :

- Setup : Simulate aquatic/soil matrices spiked with the compound. Monitor degradation via LC-MS/MS and quantify metabolites.

- Variables : Vary pH (4–9), UV exposure, and microbial activity.

- Analysis : Use QSAR models to predict bioaccumulation and toxicity of degradation products .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein crystal structures (e.g., cytochrome P450 enzymes) to identify binding affinities.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- Validation : Compare in silico results with in vitro enzymatic assays .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing Methyl 4,5-dichloro-6-methylnicotinate across labs?

- Methodological Answer :

- Documentation : Publish detailed protocols (e.g., reagent grades, equipment calibration data).

- Collaborative Trials : Conduct round-robin experiments with independent labs.

- Statistical Analysis : Report yields and purity with standard deviations (n ≥ 3) .

Q. How should researchers address variability in toxicity assessments of Methyl 4,5-dichloro-6-methylnicotinate?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Use standardized cell lines (e.g., HepG2, HEK293) and rodent models.

- Dose-Response Curves : Apply Hill equation modeling to EC₅₀ calculations.

- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding factors .

Tables for Key Parameters

| Parameter | Optimal Range | Impact on Research |

|---|---|---|

| Reaction Temperature | 80–120°C | Higher temps risk decomposition |

| Solvent Polarity (log P) | 1.5–2.5 | Affects halogenation efficiency |

| Storage Temperature | 0–6°C | Prevents thermal degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.